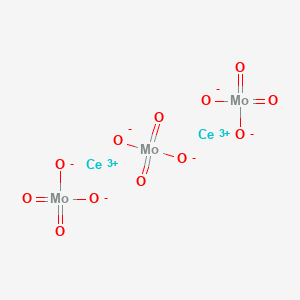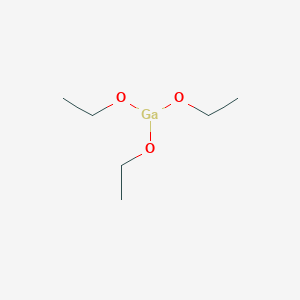
Gallium triethanolate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Gallium triethanolate, also known as gallium (III) ethoxide, is an organometallic compound with the chemical formula Ga(C₂H₅O)₃. It is a colorless liquid that is highly reactive and pyrophoric, meaning it can ignite spontaneously in air. This compound is primarily used in the field of materials science and organic synthesis due to its unique properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions: Gallium triethanolate can be synthesized through the reaction of gallium metal with ethanol in the presence of a catalyst. The reaction typically occurs under an inert atmosphere to prevent oxidation and involves heating the mixture to facilitate the reaction. The general reaction is as follows: [ \text{Ga} + 3 \text{C₂H₅OH} \rightarrow \text{Ga(C₂H₅O)₃} + \frac{3}{2} \text{H₂} ]
Industrial Production Methods: In industrial settings, this compound is produced using a similar method but on a larger scale. The process involves the careful control of reaction conditions, such as temperature and pressure, to ensure high yield and purity. The use of advanced purification techniques, such as distillation, is also common to remove any impurities.
Chemical Reactions Analysis
Types of Reactions: Gallium triethanolate undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized to form gallium oxide.
Hydrolysis: Reacts with water to produce gallium hydroxide and ethanol.
Substitution: Can undergo ligand exchange reactions with other alcohols or amines.
Common Reagents and Conditions:
Oxidation: Typically involves exposure to oxygen or air.
Hydrolysis: Requires the presence of water or moisture.
Substitution: Often carried out in the presence of a suitable solvent and under controlled temperature conditions.
Major Products Formed:
Oxidation: Gallium oxide (Ga₂O₃)
Hydrolysis: Gallium hydroxide (Ga(OH)₃) and ethanol
Substitution: Various gallium alkoxides or amides, depending on the substituent used.
Scientific Research Applications
Gallium triethanolate has a wide range of applications in scientific research, including:
Chemistry: Used as a precursor for the synthesis of other gallium compounds and as a catalyst in organic reactions.
Biology: Investigated for its potential antimicrobial properties and its ability to disrupt bacterial iron metabolism.
Medicine: Explored for its use in cancer treatment due to its ability to interfere with cellular iron uptake.
Industry: Utilized in the production of high-purity gallium oxide for use in semiconductors and optoelectronic devices.
Mechanism of Action
The mechanism by which gallium triethanolate exerts its effects is primarily through its ability to mimic iron in biological systems. Gallium ions can substitute for iron in various biochemical pathways, disrupting processes such as DNA synthesis and cellular respiration. This property makes it a potential candidate for antimicrobial and anticancer therapies.
Comparison with Similar Compounds
- Gallium trichloride (GaCl₃)
- Gallium nitrate (Ga(NO₃)₃)
- Gallium oxide (Ga₂O₃)
Comparison:
- Gallium trichloride: Unlike gallium triethanolate, gallium trichloride is a solid and is primarily used as a Lewis acid catalyst in organic synthesis.
- Gallium nitrate: This compound is water-soluble and is used in medical applications, particularly in the treatment of hypercalcemia.
- Gallium oxide: A stable solid used extensively in the semiconductor industry for its electronic properties.
Uniqueness: this compound is unique due to its liquid state and high reactivity, making it particularly useful as a precursor in the synthesis of other gallium-based compounds and materials.
Properties
IUPAC Name |
triethoxygallane |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/3C2H5O.Ga/c3*1-2-3;/h3*2H2,1H3;/q3*-1;+3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
USLHPQORLCHMOC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCO[Ga](OCC)OCC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H15GaO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.90 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
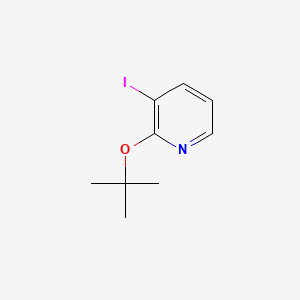

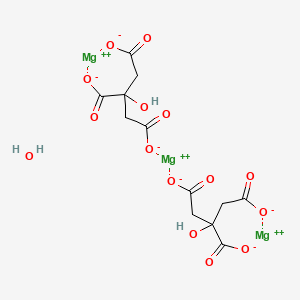
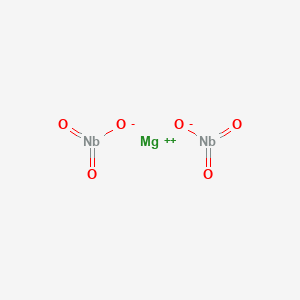
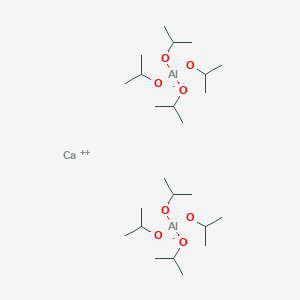
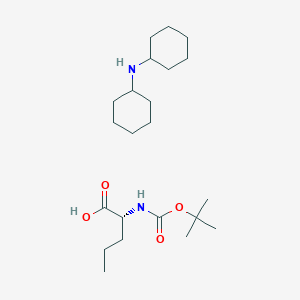

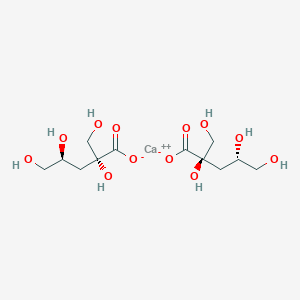
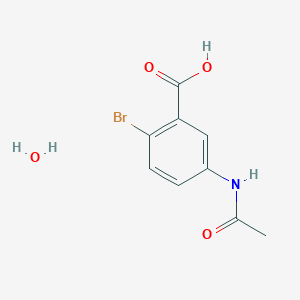
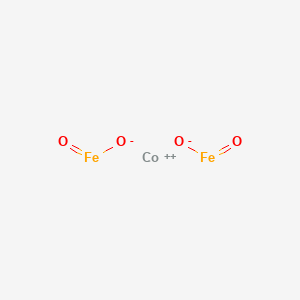
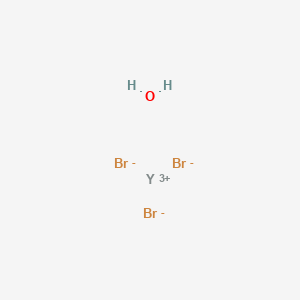
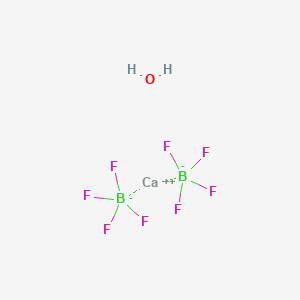
![Azane;5,7,9,11,13,15,17,19,21,23-decahydroxy-2,4,6,8,10,12,14,16,18,20,22,24,25,26,27,28,29,30,31-nonadecaoxa-1lambda6,3lambda6,5lambda6,7lambda6,9lambda6,11lambda6,13lambda6,15lambda6,17lambda6,19lambda6,21lambda6,23lambda6-dodecatungstaoctacyclo[21.1.1.11,3.13,5.17,9.111,13.115,17.119,21]hentriacontane 1,3,5,7,9,11,13,15,17,19,21,23-dodecaoxide;pentahydrate](/img/structure/B8203568.png)
